An isotope labelled of Topiramate. Topiramate is an anticonvulsant drug. It can be used for the treatment of epilepsy.
Topiramate-d12
CAS No.: 1279037-95-4
Cat. No.: VC0196521
Molecular Formula: C12H21NO8S
Molecular Weight: 351.44 g/mol
Purity: 98% by HPLC; 99% atom D;
* For research use only. Not for human or veterinary use.

CAS No. | 1279037-95-4 |
---|---|
Molecular Formula | C12H21NO8S |
Molecular Weight | 351.44 g/mol |
IUPAC Name | [(1R,2S,6S,9R)-4,4,11,11-tetrakis(trideuteriomethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate |
Standard InChI | InChI=1S/C12H21NO8S/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12/h7-9H,5-6H2,1-4H3,(H2,13,14,15)/t7-,8-,9+,12+/m1/s1/i1D3,2D3,3D3,4D3 |
Standard InChI Key | KJADKKWYZYXHBB-RFYKXYJISA-N |
Isomeric SMILES | [2H]C([2H])([2H])C1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C([2H])([2H])[2H])C([2H])([2H])[2H])COS(=O)(=O)N)C([2H])([2H])[2H] |
SMILES | CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C |
Canonical SMILES | CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C |
Topiramate-d12 is a deuterated analog of topiramate, a medication primarily used for treating epilepsy and preventing migraines. The compound features deuterium atoms strategically substituted in place of hydrogen atoms in the parent topiramate molecule. The chemical name of Topiramate-d12 is 2,3:4,5-Bis-O-(1-methylethylidene-d6)-β-D-fructopyranose sulfamate . This compound is primarily used as a reference standard in analytical chemistry, particularly for the quantification of topiramate in biological samples.
The deuteration pattern in Topiramate-d12 creates a compound with identical chemical behavior to non-deuterated topiramate but with a distinct mass signature, making it invaluable for mass spectrometry-based analytical methods. This unique property allows Topiramate-d12 to serve as an internal standard in quantitative analyses, ensuring accurate measurements of topiramate concentrations in various biological matrices.
Chemical Properties and Structure
Molecular Characteristics
Topiramate-d12 has the molecular formula C12H9D12NO8S and a molecular weight of 351.44 g/mol . The compound features 12 deuterium atoms replacing hydrogen atoms in the original topiramate structure, while maintaining the core sulfamate group that is critical to topiramate's pharmacological activity.
The high isotopic purity of commercially available Topiramate-d12 typically exceeds 95% as determined by high-performance liquid chromatography (HPLC) . This level of purity is essential for its application as an analytical standard, where contamination with non-deuterated topiramate could compromise analytical accuracy.
Structural Features
Topiramate-d12 retains the fructopyranose ring structure of the parent compound while incorporating deuterium atoms at specific methyl positions. The systematic name [(1R,2S,6S,9R)-4,4,11,11-tetrakis(trideuteriomethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate reflects its complex tricyclic structure .
The deuterium labeling occurs specifically at the methyl groups of the 1-methylethylidene moieties, creating a compound that maintains identical chemical reactivity to topiramate but with altered mass spectral characteristics that are advantageous for analytical applications.
Analytical Applications
Role as Internal Standard in LC-MS/MS
Topiramate-d12 serves as a critical internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for topiramate quantification. Multiple validation studies have employed Topiramate-d12 to enhance accuracy and precision in topiramate analysis, as documented in comprehensive literature reviews of topiramate quantitation methods .
The compound's effectiveness as an internal standard derives from its nearly identical chromatographic behavior to topiramate, while maintaining a distinct mass spectrum due to the incorporated deuterium atoms. This property allows for precise correction of matrix effects and variations in extraction efficiency during sample preparation.
Validation Parameters in Analytical Methods
Various validation studies have demonstrated the reliability of analytical methods employing Topiramate-d12 as an internal standard. Table 1 summarizes key validation parameters from studies utilizing Topiramate-d12 in LC-MS/MS analysis of topiramate.
Pharmacokinetic Applications
Method Performance Characteristics
The reliability of analytical methods utilizing Topiramate-d12 is further evidenced by their performance characteristics regarding repeatability and reproducibility. Table 2 presents data on intra-day and inter-day precision for topiramate quantification using LC-MS/MS methods that incorporate Topiramate-d12.
Table 2: Reproducibility of Topiramate Quantitation by LC-MS/MS with Topiramate-d12
Study | Nominal Concentration (μg/mL) | Intra-day CV (%) | Intra-day Accuracy (%) | Inter-day CV (%) | Inter-day Accuracy (%) |
---|---|---|---|---|---|
Matar, 2010 | 2.0 | 2.71 | Not reported | 7.76 | Not reported |
Matar, 2010 | 12.0 | 0.69 | Not reported | 2.97 | Not reported |
Matar, 2010 | 25.0 | 0.81 | Not reported | 3.52 | Not reported |
Abbreviations: CV = coefficient of variation
The coefficient of variation for repeatability ranges from approximately 0.2% to 14% across various studies, while reproducibility values range from 0.7% to 10.5%, demonstrating the high precision achievable with methods employing Topiramate-d12 .
Recovery and Matrix Effects in Analytical Methods
The effectiveness of Topiramate-d12 as an internal standard is further supported by data on recovery and matrix effects in analytical methods. Table 3 summarizes these parameters from various studies.
Table 3: Topiramate Matrix Effect and Recovery in LC-MS/MS Methods
Study | Nominal Concentration (μg/mL) | Recovery (%) | Matrix Effect (%) | Endogenous Interference |
---|---|---|---|---|
Matar, 2010 | 2.0 | 89.9 | 111.96 | No interference with endogenous compounds |
Matar, 2010 | 12.0 | 86.2 | 103.0 | No interference with endogenous compounds |
Matar, 2010 | 25.0 | 84.1 | 97.1 | No interference with endogenous compounds |
The high recovery rates and minimal matrix effects demonstrate that analytical methods using Topiramate-d12 provide reliable quantification of topiramate across various concentration ranges and matrices.
As an analytical reference standard rather than a therapeutic agent, Topiramate-d12 faces different regulatory considerations than active pharmaceutical ingredients. However, it may be subject to control measures in some jurisdictions, as indicated by LGC Standards' notation that it is a "controlled product" that may require additional documentation to meet relevant regulations .
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